3,3'-Trithiobis-D-valine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

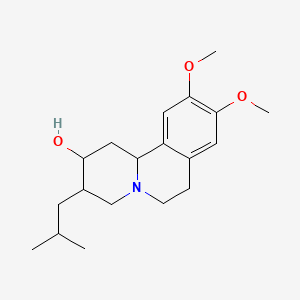

3,3'-Trithiobis-D-valine (TTV) is a novel organic compound that has recently been studied for its potential applications in various scientific fields. This compound is a synthetic analog of the naturally occurring amino acid L-valine, and has been found to have unique properties that make it useful for a variety of applications.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is involved in various studies related to photolysis and radiolysis of di- and trisulfides .

Mode of Action

It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Biochemical Pathways

The compound is known to be involved in studies related to photolysis and radiolysis of di- and trisulfides , suggesting it may influence pathways involving these types of chemical reactions.

Pharmacokinetics

Its solubility in water is slightly improved when sonicated , which could potentially impact its bioavailability. Further pharmacokinetic studies are required to fully understand this compound’s behavior in the body.

Result of Action

It is known to be a useful compound for studying the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Action Environment

The compound is a white solid and is stored in a refrigerator , suggesting that temperature could potentially affect its stability

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions . The specific enzymes, proteins, and other biomolecules that 3,3’-Trithiobis-D-valine interacts with are yet to be identified.

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,3'-Trithiobis-D-valine' involves the coupling of three valine molecules with a trithiol linker.", "Starting Materials": [ "Valine", "Tris(2-carboxyethyl)phosphine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve valine (3 eq) and tris(2-carboxyethyl)phosphine (1 eq) in dimethylformamide.", "2. Add N,N'-dicyclohexylcarbodiimide (3 eq) to the solution and stir for 2 hours.", "3. Add the resulting mixture to a solution of methanol and diethyl ether to precipitate the product.", "4. Wash the precipitate with diethyl ether and dry under vacuum to obtain '3,3'-Trithiobis-D-valine'." ] } | |

CAS RN |

22801-32-7 |

Molecular Formula |

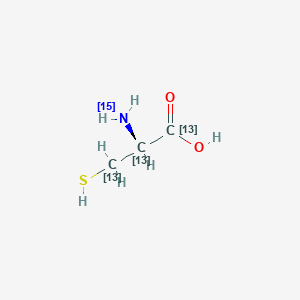

C10H20N2O4S3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]trisulfanyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H20N2O4S3/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 |

InChI Key |

YXNSHRAZIFTXCR-WDSKDSINSA-N |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SSSC(C)(C)[C@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SSSC(C)(C)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.